N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide
Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is a synthetic compound belonging to the class of triazolopyridazine derivatives.
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-19-11-3-2-9-14-15-10(17(9)16-11)6-13-12(18)8-4-5-20-7-8/h2-5,7H,6H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVUGGAQRFCKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=COC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, followed by aminating commercially available precursors in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and carbothioamides. Reaction conditions often involve the use of solvents like DMF, acetic acid, and bases such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of tumor cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell division, leading to the suppression of bacterial or cancer cell growth . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: Another triazolopyridazine derivative with similar biological activities.
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo pyridazin-3-yl)methyl)quinoline: Known for its potential in medicinal chemistry.
Acetamide,N-methyl-N-[3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]: Studied for its antimicrobial properties.
Uniqueness
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide stands out due to its unique combination of a triazolopyridazine core with a furan-3-carboxamide moiety, which enhances its biological activity and specificity .
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a methoxy-substituted triazolo-pyridazine core and a furan-3-carboxamide moiety, suggest significant biological activity. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 276.26 g/mol. The compound's structure is characterized by the following key features:
- Triazolo-pyridazine core : Contributes to its unique chemical reactivity and potential biological interactions.
- Furan-3-carboxamide moiety : Enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Properties
This compound has been investigated for its anticancer potential. It has shown promising results in inhibiting the growth of several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound's cytotoxicity was evaluated using the MTT assay, revealing IC50 values indicative of moderate to high efficacy against these cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
The mechanism underlying its anticancer activity may involve the inhibition of specific kinases associated with cell proliferation and survival pathways .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways related to cancer progression.
- Apoptosis Induction : Studies have suggested that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Case Studies
A notable case study involved the evaluation of a series of triazolo-pyridazine derivatives for their c-Met kinase inhibitory activities. Among these derivatives, compounds structurally related to this compound exhibited significant cytotoxicity against cancer cell lines with comparable efficacy to established drugs like Foretinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
